molecular formula C18H16N4OS B5225618 3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B5225618
M. Wt: 336.4 g/mol
InChI Key: NRUPHKCFNJQUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the class of benzoxazepines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of 3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been reported to interact with various molecular targets such as ion channels, enzymes, and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to exhibit antitumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to modulate neurotransmitter release and neuronal excitability, which may contribute to its anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a lead compound for the development of novel drugs targeting various diseases. The compound has been shown to exhibit various pharmacological activities, which makes it a promising candidate for drug discovery. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One of the directions is to further investigate its mechanism of action and molecular targets. This will help to better understand the pharmacological activities of the compound and facilitate the development of more potent and selective analogs. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This will require further preclinical and clinical studies to evaluate its safety and efficacy. Finally, there is a need to develop more efficient and scalable synthesis methods for the compound to facilitate its use in drug discovery and biological research.

Synthesis Methods

The synthesis of 3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-phenyl-2,3-dihydro-1H-benzo[d][1,3]oxazin-4(6H)-one with ethylthiourea in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, antitumor, and anticonvulsant effects. The compound has also been studied for its potential as a lead compound for the development of novel drugs targeting various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-ethylsulfanyl-6-phenyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-2-24-18-20-17-15(21-22-18)13-10-6-7-11-14(13)19-16(23-17)12-8-4-3-5-9-12/h3-11,16,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUPHKCFNJQUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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